2-Methylazepane
Overview
Description
Synthesis Analysis
The synthesis of related azepine compounds has been explored in the provided papers. For instance, the synthesis of 1-benzazepines is achieved through a [1,5]-hydride shift/7-endo cyclization sequence, utilizing 2-(aryl)cyclopropane 1,1-diester derivatives as precursors . This method involves a direct transformation that uses a cyclopropane moiety as the hydride acceptor in internal redox reactions. Although this does not directly describe the synthesis of 2-methylazepane, the methodology could potentially be adapted for its synthesis by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a related compound, 2-methyl-7-phenyl-3,4,5,6-tetrahydro-2H-1,2,4-triazepine-3,5-dithione, has been characterized by X-ray analysis . This compound forms dimers through N-H...S hydrogen bonds, and the cell contains chains of these dimers linked by van der Waals contacts. While this structure is more complex than 2-methylazepane, the analysis provides insight into the types of interactions that can stabilize azepine derivatives.
Chemical Reactions Analysis
The photochemical reaction of N-(1-adamantyl)phthalimide leads to the formation of a novel hexacyclic benzazepine derivative, which is a complex reaction involving excited-state intramolecular gamma-hydrogen-transfer reactions . This reaction is an example of the types of chemical transformations that azepine derivatives can undergo. Although not directly related to 2-methylazepane, it highlights the reactivity of azepine rings under photochemical conditions.
Physical and Chemical Properties Analysis
The electrochemical fluorination of compounds related to azepanes, such as 2-methyloxane and oxepane, has been studied . The fluorination leads to the formation of perfluorinated compounds, which have been characterized by various spectroscopic methods. This study suggests that azepane derivatives can undergo electrochemical reactions to yield perfluorinated products, which could be relevant for modifying the physical and chemical properties of 2-methylazepane.
Scientific Research Applications
Analysis in Forensic Toxicology
Research conducted by Nakajima et al. (2012) involved the analysis of azepane isomers in unregulated drugs, providing insight into the forensic toxicology applications of these compounds. The study specifically identified 2-iodophenyl[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, an azepane isomer of AM-2233, highlighting the relevance of azepane derivatives in the analysis of designer drugs (Nakajima et al., 2012).
Synthesis of Ring-Fused 1-Benzazepines
Suh et al. (2017) explored the synthesis of 1-benzazepines via a hydride shift/cyclization sequence. This research demonstrates the utility of azepane-related structures in developing complex organic compounds, particularly in the field of organic synthesis (Suh et al., 2017).
Azepanium Ionic Liquids
Belhocine et al. (2011) investigated the use of azepane to synthesize a new family of room temperature ionic liquids. These azepanium ionic liquids, derived from azepane, show promise in various applications, including green chemistry and industrial processes (Belhocine et al., 2011).
Nitrogenous Macrocycles from Marine Sources
Kim et al. (2016) isolated nitrogenous macrocycles, including (3R)-methylazacyclodecane, from a Callyspongia sp. sponge. This discovery adds to the understanding of naturally occurring azepane derivatives and their potential biomedical applications (Kim et al., 2016).
Biocatalytic Synthesis of Azepanes
Zawodny et al. (2018) demonstrated the biocatalytic synthesis of 2-aryl azepanes, showing how azepane derivatives can be efficiently synthesized using enzymes. This approach is significant for pharmaceutical and chemical industries, offering a green alternative to traditional chemical syntheses (Zawodny et al., 2018).
Kinetics in API Synthesis
Grom et al. (2016) analyzed the kinetics of benzazepine heterocyclic compound synthesis, which is integral in the production of active pharmaceutical ingredients (APIs). This research underscores the importance of understanding the chemical kinetics of azepane-related compounds in pharmaceutical manufacturing (Grom et al., 2016).
properties
IUPAC Name |
2-methylazepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONGMXQDFYGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylazepane | |
CAS RN |
7496-99-3 | |
Record name | NSC405362 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.